N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
Properties
Molecular Formula |
C21H18FN3O4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-fluoro-1H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C21H18FN3O4/c1-11-8-19(27)29-17-10-16(28-2)12(9-13(11)17)6-7-18(26)23-21-20-14(22)4-3-5-15(20)24-25-21/h3-5,8-10H,6-7H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
FPWSKTYBPFCVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Fluorinated Phenylhydrazines
The indazole core is synthesized via cyclization of 2-fluoro-6-nitrobenzaldehyde derivatives with hydrazine hydrate. For example:
Direct Fluorination Strategies
Electrophilic fluorination using Selectfluor™ on 3-aminoindazole derivatives achieves regioselective C-4 fluorination:
-
Conditions : Selectfluor™ (1.2 eq), CH₃CN, 60°C, 12 h.
-
Yield : 55–60%.
Synthesis of 7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl Propanoic Acid
Side-Chain Elongation
The propanoic acid side chain is introduced via Friedel-Crafts acylation:
-
Step 1 : Acetylation of 7-methoxy-4-methylchromen-2-one with acryloyl chloride (AlCl₃, DCM, 0°C).
-
Step 2 : Hydrolysis of the acylated product (NaOH, H₂O/EtOH, reflux) yields the carboxylic acid.
Amide Coupling Methodology
Carbodiimide-Mediated Coupling
Activation of the chromenone-carboxylic acid with EDCl/HOBt followed by reaction with 4-fluoro-2H-indazol-3-amine:
Mixed Anhydride Method
For acid-sensitive substrates, the mixed anhydride approach is preferred:
Optimization and Scale-Up Considerations
Purification Techniques
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C (amide coupling) | >25°C → decomposition |
| Solvent Polarity (DMF) | Anhydrous | Hydrolysis prevention |
| Equivalents of EDCl | 1.5–2.0 eq | Substoichiometric → low yield |
Analytical Data and Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Amide Bond Formation
The synthesis of this compound involves coupling the indazole amine with 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid. Key methods include:
-
Mechanistic Insight : The amide bond forms via activation of the carboxylic acid (either as an acyl chloride or using carbodiimide reagents), followed by nucleophilic attack by the indazole amine .
Hydrolysis Reactions
The amide and ester functionalities undergo hydrolysis under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid + indazole amine | 60–75% | |
| Basic Hydrolysis | NaOH (2M), 60°C, 6h | Sodium salt of propanoic acid + indazole amine | 50–65% |
-
Key Observations : Acidic conditions favor chromene stability, while basic hydrolysis risks decarboxylation of the propanoic acid moiety.
Oxidation Reactions
The chromene carbonyl and methoxy groups influence oxidation pathways:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Chromene Oxidation | KMnO₄, H₂O, 25°C, 2h | Chromene ring opening to form dicarboxylic acid derivatives | 40–55% | |
| Methoxy Demethylation | BBr₃, DCM, −78°C, 1h | Hydroxy-chromene derivative | 30–45% |
-
Challenges : Over-oxidation of the chromene ring can lead to non-specific products, necessitating controlled conditions.
Cross-Coupling Reactions
The indazole and chromene moieties enable catalytic coupling:
-
Catalytic Systems : Palladium-based catalysts are preferred for aryl-aryl bond formation, with phosphine ligands enhancing selectivity .
Functional Group Modifications
Targeted modifications of the indazole and chromene subunits:
Key Stability and Reactivity Insights
-
pH Sensitivity : The amide bond is stable under neutral conditions but hydrolyzes rapidly in strong acids or bases .
-
Thermal Stability : Decomposition occurs above 200°C, with chromene ring degradation observed via TGA.
-
Solubility : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The incorporation of the indazole moiety has been linked to enhanced activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects in leukemia and breast cancer models, suggesting that N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide may exhibit comparable properties .
Case Study: Leukemia Models
In a study involving leukemia xenograft models, compounds with indazole derivatives showed high binding affinities to BET proteins, leading to reduced cell proliferation and increased apoptosis in tumor cells. This suggests that this compound could serve as a lead compound for developing new antitumor therapies .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Similar indazole-based compounds have been reported to act as ligands for estrogen receptors, which play a crucial role in modulating inflammatory responses in various diseases, including rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Research indicates that related compounds have shown effectiveness against various pathogens, including bacteria and fungi .
Experimental Findings
In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Structural Analog 1: N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- Key Differences : Replaces the 4-fluoroindazole with a 2-chloropyridin-4-yl group.
- Properties :
- Implications : The chlorine atom on pyridine may enhance halogen bonding but reduce metabolic stability compared to fluorine. Pyridine’s lower aromaticity versus indazole could alter binding affinity in biological systems.
Structural Analog 2: N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Structural Analog 3: N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- Key Differences : Substitutes indazole with a 4-methoxyindole linked via an ethyl group.
- Properties :
Data Table: Comparative Physicochemical Properties
*Estimated based on structural analogs; experimental data for the target compound are unavailable.
Key Research Findings and Implications
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may improve metabolic stability and enhance dipole interactions compared to chlorine . Indazole vs.
Synthetic Considerations :
- Introducing fluorine to indazole likely requires specialized fluorinating agents (e.g., Selectfluor), whereas chlorine can be incorporated via electrophilic substitution .
Physicochemical Trends :
- The target compound’s higher molecular weight (~403 g/mol) and estimated logP (~3.5) suggest reduced aqueous solubility compared to chloropyridine analogs, which may necessitate formulation adjustments for bioavailability.
Fluorine’s presence could modulate selectivity for kinases sensitive to electronegative substituents.
Biological Activity
N-(4-fluoro-2H-indazol-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C21H18FN3O4
- Molecular Weight: 395.4 g/mol
- CAS Number: 1435986-66-5
The compound features an indazole moiety substituted with a fluorine atom and a chromene derivative that includes methoxy and methyl groups, contributing to its unique pharmacological profile .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indazole Core: Achieved through cyclization reactions.
- Functionalization of Chromene Ring: Introduction of methoxy and methyl groups.
- Coupling Reaction: Final coupling of the indazole and chromene derivatives via a propanamide linker .
Antiprotozoal Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antiprotozoal activity. In vitro studies have shown that these compounds are effective against various protozoan pathogens, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure of the indazole core is critical for this activity, with specific substitutions enhancing potency .
Table 1: Antiprotozoal Activity of Indazole Derivatives
| Compound | Target Protozoa | IC50 (µM) |
|---|---|---|
| N-(4-fluoro... | E. histolytica | < 1 |
| N-(4-fluoro... | G. intestinalis | < 1 |
| N-(4-fluoro... | T. vaginalis | < 1 |
These results suggest that the compound may be more potent than standard treatments like metronidazole in certain cases .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: Potentially inhibiting specific enzymes critical for protozoan survival.
- Receptor Modulation: Interacting with cellular receptors to influence signaling pathways.
- Cellular Pathway Influence: Affecting pathways related to cell proliferation and apoptosis .
Structure–Activity Relationships (SAR)
The SAR analysis indicates that modifications to the indazole and chromene components significantly affect biological activity. For instance, electron-withdrawing groups at specific positions enhance antiprotozoal efficacy, while certain substitutions can lead to reduced cytotoxicity .
Table 2: Structure–Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against protozoa |
| Substituted phenyl rings | Enhanced selectivity and efficacy |
Case Studies
Recent studies have highlighted the promising therapeutic potential of this compound in treating parasitic infections. For example, a study demonstrated that derivatives with specific substitutions exhibited IC50 values significantly lower than traditional antiprotozoal agents, indicating a robust potential for developing new treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
